4-Chloro-2-ethyl-6-methylaniline
Overview
Description
4-Chloro-2-ethyl-6-methylaniline is an organic compound with the molecular formula C9H12ClN . It is a colorless solid and is used as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes .
Synthesis Analysis
The synthesis of this compound could involve multiple steps. One possible method is the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer .Molecular Structure Analysis
The molecular weight of this compound is 169.65 g/mol . The InChI code for this compound is 1S/C9H12ClN.ClH/c1-3-7-5-8 (10)4-6 (2)9 (7)11;/h4-5H,3,11H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a colorless solid with a molecular weight of 169.65 g/mol . It has a density of 0.968 g/mL at 25 °C .Scientific Research Applications
Mechanism of Action and Activation
The biochemical investigations of 4-chloro-2-methylaniline, a compound structurally similar to 4-chloro-2-ethyl-6-methylaniline, have focused on its mechanism of action and activation as a carcinogen. Studies showed extensive binding of the compound to protein, DNA, and RNA in rat liver, with enzymatic activity in microsomes from rat liver inducing irreversible binding of the compound to macromolecules. This activity was found to be inducible by phenobarbital, indicating potential applications in understanding carcinogenesis at the molecular level (Hill, Shih, & Struck, 1979).
Spectroscopy and Structural Analysis
Several studies have employed Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to analyze the structural properties of compounds like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. These studies provide valuable insights into the vibrational modes and molecular interactions of these compounds, which are crucial for their potential applications in material science and molecular engineering (Arjunan & Mohan, 2009).
Antioxidant Activities
Research into the antioxidant activities of novel compounds synthesized from 2-chloro-4-methylaniline and related compounds has shown promising results. These compounds have exhibited good antioxidant activities and lipid peroxidation compared to standard agents, suggesting potential applications in combating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
DNA Binding Studies
Investigations into the DNA damaging effects of aniline derivatives, including 2-chloro-4-methylaniline, have been conducted using the alkaline single cell gel electrophoresis assay. The results of these studies contribute to our understanding of the genotoxic and potentially carcinogenic properties of these compounds, which is crucial for their safe handling and application in various fields (Przybojewska, 1997).
Microbial Metabolism
A study on the microbial degradation of chloroacetanilide herbicides identified 2-methyl-6-ethylaniline as a main intermediate. Understanding the microbial metabolic pathways of such compounds can aid in bioremediation strategies and environmental management (Dong et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-ethyl-6-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGUQBDLWKTMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990817 | |
Record name | 4-Chloro-2-ethyl-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70598-48-0 | |
Record name | 4-Chloro-2-ethyl-6-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70598-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-ethyl-6-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070598480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-ethyl-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-ethyl-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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